molecular formula C12H14O3 B127343 Furofenac CAS No. 56983-13-2

Furofenac

Cat. No. B127343
CAS RN: 56983-13-2
M. Wt: 206.24 g/mol
InChI Key: MYQXHLQMZLTSDB-UHFFFAOYSA-N
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Description

Furofenac, known chemically as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, is a drug that has been studied for its pharmacological properties, particularly its anti-inflammatory activity and low ulcerogenic potential. It also exhibits antiplatelet-aggregation activity. The metabolism of furofenac has been explored in rats, dogs, and humans, revealing that the drug is primarily metabolized into conjugation compounds in humans and dogs, while rats produce hydroxylated derivatives .

Synthesis Analysis

The synthesis of furofenac and its metabolites involves the preparation of hydroxylated derivatives and analogous compounds. Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), high-pressure liquid chromatography, and GLC-mass spectrometry have been applied to identify the products in urine extracts, with synthetic specimens used for comparison .

Molecular Structure Analysis

The molecular structure of furofenac is characterized by the benzofuranacetic acid moiety. The metabolites and analogs of furofenac have been studied, with the focus on their chemical characteristics. The structure of furofenac allows for the formation of various metabolites, which are identified through advanced chromatographic and spectrometric methods .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of furofenac lead to the formation of conjugation compounds and hydroxylated derivatives. These reactions are influenced by the species-specific metabolic pathways, as seen in the differences between human, dog, and rat metabolites .

Physical and Chemical Properties Analysis

Furofenac's physical and chemical properties are closely related to its pharmacological effects. The drug's anti-inflammatory and antiplatelet activities, combined with its low ulcerogenic potential, suggest a favorable profile for therapeutic use. The metabolites retain some of the pharmacological characteristics of the parent compound, which is important for understanding the drug's efficacy and safety .

Scientific Research Applications

Metabolism and Pharmacological Properties

Furofenac, known chemically as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, has been studied for its in vivo metabolism and pharmacological properties. Research conducted on rats, dogs, and humans revealed that furofenac exhibits antiplatelet-aggregation activity and anti-inflammatory activity, with low ulcerogenic power. Metabolites and analogous compounds of furofenac were synthesized, and their chemical characteristics were assessed. The primary metabolites identified in human and dog urine were conjugation compounds of the drug, while in rat urine, they were hydroxylated derivatives. The pharmacological characteristics of these metabolites were also discussed (Casalini, Mascellani, Tamagnone, Cesarano, & Giumanini, 1980).

Interaction with Human Serum Albumin

A study on the interaction of human serum albumin (HSA) with various drugs, including furofenac, was investigated using fluorescence methods. The study revealed that drugs like furofenac act as quenchers, causing a decrease in fluorescence emission attributed to changes in the environment of the protein fluorophore due to the presence of the ligand. Binding constants between furofenac and HSA were calculated, suggesting interactions primarily influenced by hydrogen bonding and van der Waals forces (Yasseen & El-Ghossain, 2016).

Environmental Impact

Diclofenac, a drug closely related to furofenac, has been identified as an environmental contaminant due to its occurrence in various environmental compartments. Studies have shown that diclofenac can interact with other contaminants, potentially leading to the creation of new emerging contaminants. The environmental fate of diclofenac in different compartments, such as soil and water, has been addressed, highlighting the need for further research to assess the fate and toxicological effects of diclofenac and its metabolites (Lonappan, Brar, Das, Verma, & Surampalli, 2016).

Future Directions

While there is limited information available on the future directions of Furofenac, it’s worth noting that furan-based compounds, like Furofenac, are being explored for their potential in various applications . This suggests that there could be future research opportunities in exploring the properties and applications of Furofenac and similar compounds.

properties

IUPAC Name

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXHLQMZLTSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866602
Record name Furofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furofenac

CAS RN

56983-13-2, 200959-05-3, 200959-06-4
Record name Furofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56983-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furofenac [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furofenac, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furofenac, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866602
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Record name Furofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983
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Record name FUROFENAC, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUROFENAC, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUROFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Casalini, G Mascellani, G Tamagnone… - Journal of …, 1980 - Wiley Online Library
The in vivo metabolism of 2‐ethyl‐2,3‐dihydro‐5‐benzofuranacetic acid (furofenac), a new drug, was studied in rats, dogs, and humans. The drug has antiplatelet‐aggregation activity …
Number of citations: 7 onlinelibrary.wiley.com
GP Corbelli, L Stanzani, R Mastacchi, M Barbanti… - Agents and Actions, 1984 - Springer
The activity of SAS 650, a new anti-inflammatory drug, onex vivo andin vitro MDA production by platelets was compared to that of aspirin. The drug induced dose-dependent inhibition …
Number of citations: 3 link.springer.com
L FRANCO, A CONFORTI, D BERTOLI, M BARBANTI… - 1980 - pascal-francis.inist.fr
ANTI-INFLAMMATORY PROPERTIES OF FUROFENAC … ANTI-INFLAMMATORY PROPERTIES OF FUROFENAC … FUROFENAC …
Number of citations: 0 pascal-francis.inist.fr
E Cullen - Journal of pharmaceutical sciences, 1984 - Elsevier
The nonsteroidal anti-inflammatory (NSAI) drugs currently in use are characterized by their ability to relieve the pain, fever, and inflammation associated with inflammatory disorders; to …
Number of citations: 49 www.sciencedirect.com
KD Rainsford - Side-Effects of Anti-Inflammatory Drugs: Part One …, 1987 - Springer
During this decade much concern has been expressed both in the lay and specialist medical press and the media about the increasing incidence and severity of the side-effects which …
Number of citations: 32 link.springer.com
JG Lombardino - Annual Reports in Medicinal Chemistry, 1981 - Elsevier
Publisher Summary This chapter reviews highly potent new non-steroidal anti-inflammatory (NSAI) agents as well as the immunoregulatory agents of potential use in arthritis. Recent …
Number of citations: 4 www.sciencedirect.com
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
DJ Harvey - Mass Spectrometry, 1984 - books.google.com
Introduction.-This review covers the period from early 1980 until mid-June 1982 and is concerned with the application of mass spectrometry to drug detection in biological matrices, drug …
Number of citations: 5 books.google.com
JM Pezzuto, TP Kondratyuk, T Ogas - Expert Opinion on …, 2013 - Taylor & Francis
Introduction: There is currently a wealth of information on the effects of resveratrol and its derivatives in therapeutic, cosmetic and nutraceutical patent applications. Structure–activity …
Number of citations: 35 www.tandfonline.com
KD Rainsford, GP Velo - 2012 - books.google.com
These two volumes contain the proceedings of a 3 day international meeting held at the University of Cambidge and Queens' College Cambridge from 31st July to 2nd August 1985 on …
Number of citations: 5 books.google.com

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